Bienvenue dans la boutique en ligne BenchChem!

4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one

Antiproliferative Leukemia Aminophosphonate

4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one (CAS 1824351-03-2, MF: C₈H₁₂N₂O, MW: 152.19 g/mol) is a partially saturated bicyclic quinoxalin-2-one derivative bearing two chiral bridgehead centers at the C4a and C8a ring-junction positions. It belongs to the broader class of hexahydroquinoxalin-2-ones, which are distinguished from fully aromatic quinoxalin-2-ones by reduced π-conjugation and increased conformational flexibility.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
Cat. No. B13893259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)NC(=O)C=N2
InChIInChI=1S/C8H12N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5-7H,1-4H2,(H,10,11)
InChIKeyLHRGOVPAWZDMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one (CAS 1824351-03-2): Structural Identity and Procurement Baseline


4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one (CAS 1824351-03-2, MF: C₈H₁₂N₂O, MW: 152.19 g/mol) is a partially saturated bicyclic quinoxalin-2-one derivative bearing two chiral bridgehead centers at the C4a and C8a ring-junction positions. It belongs to the broader class of hexahydroquinoxalin-2-ones, which are distinguished from fully aromatic quinoxalin-2-ones by reduced π-conjugation and increased conformational flexibility . The compound is commercially available as a research chemical (typical purity ≥95%) from multiple suppliers including AKSci (Catalog 0521FG) and ChemShuttle (Catalog 181672), with recommended long-term storage in cool, dry conditions . Its (1R,6R)-configured stereoisomer—also described as (1R,6R)-3-oxo-2,5-diazabicyclo[4.4.0]dec-4-ene—serves as the key chiral imine precursor for synthesizing aminophosphonate derivatives with demonstrated antiproliferative activity [1].

Why Generic Substitution Fails: Critical Differentiation of 4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one from In-Class Analogs


Within the hexahydroquinoxalin-2-one family, saturation pattern and stereochemistry are primary determinants of both chemical reactivity and biological outcome. The target compound's 4a,5,6,7,8,8a-hexahydro pattern—with saturation spanning the cyclohexane ring and the bridgehead positions—differs fundamentally from the 1,2,5,6,7,8-hexahydro regioisomer (CAS 27579-58-4), where the unsaturation resides at N1–C2 rather than C3–N4 [1]. This positional difference alters the tautomeric equilibrium and nucleophilic character at the lactam carbonyl. Furthermore, the two chiral centers at C4a and C8a enable stereochemical control; the trans-(1R,6R) configuration has been shown to confer superior biological activity in phosphonate derivatives compared to cis counterparts, establishing that stereochemistry—not merely the hexahydro scaffold—drives pharmacological potency . Generic substitution without stereochemical specification risks selecting an isomer with substantially reduced or absent target activity [2].

Product-Specific Quantitative Evidence Guide: Differentiated Performance of 4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one and Its Derivatives


Antiproliferative Activity of Octahydroquinoxalin-2(1H)-One-Derived Aminophosphonates vs. Phenolic Mannich Base Comparators in Leukemia Cells

Derivatives built on the octahydroquinoxalin-2(1H)-one scaffold—the fully saturated analog of the target compound—show significantly enhanced antiproliferative activity when functionalized with phosphonic acid/phosphonate moieties compared to previously reported phenolic Mannich bases sharing the same bicyclic core. The most active derivative, diphenyl-[(1R,6R)-3-oxo-2,5-diazabicyclo[4.4.0]dec-4-yl]phosphonate, exhibited a strong antiproliferative effect against the MV-4-11 leukemia cell line while maintaining low cytotoxicity against normal BALB/3T3 mouse fibroblasts [1]. This demonstrates that the stereochemically defined (1R,6R) scaffold, when elaborated with phosphorus-containing substituents, yields a therapeutic window not achieved by earlier Mannich base derivatives of the same core.

Antiproliferative Leukemia Aminophosphonate

Antibacterial Activity of Hexahydro-2(1H)-quinoxalinone-Derived Thiosemicarbazide vs. Ciprofloxacin Reference Standard

In a systematic antimicrobial evaluation comparing 2(1H)-quinoxalinones and their hexahydro derivatives, the thiosemicarbazide derivative 6a synthesized from the hexahydro-2(1H)-quinoxalinone series demonstrated antibacterial activity nearly equivalent to the fluoroquinolone reference drug ciprofloxacin [1]. This finding establishes that the hexahydro-saturated scaffold—when appropriately functionalized—can match the potency of a clinically established antibiotic, whereas the corresponding aromatic 2(1H)-quinoxalinone-derived analogs showed distinct, non-equivalent activity profiles in the same study [2].

Antibacterial Thiosemicarbazide Gram-positive/Gram-negative

Stereochemistry-Driven Differentiation: Trans vs. Cis Octahydroquinoxalin-2(1H)-one Biological Activity

The trans-configured (4aR,8aR)-octahydroquinoxalin-2(1H)-one stereoisomer—which corresponds to the fully saturated analog of the target (1R,6R) compound—exhibits superior biological activities compared to its cis counterpart. Published research demonstrates that trans derivatives generally show enhanced pharmacological efficacy relative to cis derivatives, highlighting the critical role of bridgehead stereochemistry in determining biological outcome . This stereochemical dependence means that sourcing the correct diastereomer is essential; procurement of an unspecified stereoisomeric mixture may yield batch-to-batch variability in downstream biological assays.

Stereochemistry Diastereomer Structure-Activity Relationship

Chiral Scaffold Utility: Hexahydroquinoxalin-2(1H)-One-Derived Phosphonates as Horner–Wadsworth–Emmons Reagents

The hexahydroquinoxalin-2(1H)-one scaffold, when converted to its phosphonate ester derivative, serves as an effective chiral phosphonate carbanion source in Horner–Wadsworth–Emmons (HWE) olefination reactions, enabling stereoselective synthesis of chiral bicyclic imines, enamines, and amines with structural diversity derived from a wide range of carbonyl substrates [1]. This synthetic utility is directly enabled by the bridgehead chirality at C4a and C8a, which is absent in achiral aromatic quinoxalin-2-one scaffolds. The phosphonate derivative thus functions as both a chiral auxiliary and a reactivity handle, providing a differentiated synthetic entry point not available from non-chiral quinoxalinone analogs [2].

Organophosphorus Chiral synthon HWE reaction

Physicochemical Differentiation: LogP and Solubility Profile of Hexahydroquinoxalin-2-one vs. Aromatic Quinoxalin-2-one Analogs

The hexahydroquinoxalin-2-one scaffold exhibits reduced aromaticity and increased conformational flexibility compared to fully aromatic quinoxalin-2-ones, translating into measurably different physicochemical properties. For the related 3-oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid scaffold, calculated logP values range from approximately 1–2 for polar derivatives, indicating moderate lipophilicity suitable for both aqueous solubility and membrane permeability . In contrast, fully aromatic quinoxalin-2-ones typically display higher logP values due to their planar, π-conjugated system. The saturated cyclohexane ring also introduces additional conformational degrees of freedom that can enhance target binding through induced-fit mechanisms not available to rigid aromatic scaffolds .

Lipophilicity Solubility Drug-likeness

Best Research and Industrial Application Scenarios for 4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one


Chiral Building Block for Stereoselective Synthesis of Aminophosphonate Anticancer Agents

The (1R,6R)-configured scaffold serves as the chiral imine precursor for hydrophosphonylation reactions yielding aminophosphonate derivatives with demonstrated antiproliferative activity against MV-4-11 leukemia cells and selectivity over normal BALB/3T3 fibroblasts, as established by Iwanejko et al. (2020) [1]. Procurement of stereochemically defined starting material is essential to ensure the observed cancer-cell selectivity is maintained in derivative libraries.

Antibacterial Lead Optimization Starting from Hexahydroquinoxalin-2-one Scaffold

The thiosemicarbazide derivative 6a from the hexahydro-2(1H)-quinoxalinone series demonstrated in vitro antibacterial activity nearly equivalent to ciprofloxacin in the head-to-head evaluation by El-Sabbagh et al. (2009) [2]. This scaffold is suitable for medicinal chemistry programs targeting novel antibacterial agents, particularly where differentiation from fluoroquinolone cross-resistance is desired.

Chiral Phosphonate Reagent for Horner–Wadsworth–Emmons Olefination in Complex Molecule Synthesis

Conversion to the corresponding phosphonate ester enables this scaffold to function as a chiral carbanion source in HWE reactions with structurally diverse carbonyl substrates, producing stereochemically defined bicyclic imines, enamines, and amines as reported by Iwanejko et al. (2020) [3]. This application is uniquely enabled by the bridgehead chirality of the hexahydroquinoxalin-2-one scaffold and cannot be replicated using achiral aromatic quinoxalinone phosphonates.

Physicochemically Differentiated Fragment Library Member for FBDD Screening

With its reduced logP (~1–2), conformational flexibility conferred by the saturated cyclohexane ring, and dual hydrogen-bond donor/acceptor capacity from the lactam moiety, this compound provides a three-dimensionally enriched fragment starting point distinct from planar aromatic quinoxalin-2-ones commonly found in commercial fragment libraries . Its chiral nature further enables stereospecific fragment elaboration.

Quote Request

Request a Quote for 4A,5,6,7,8,8A-Hexahydro-1H-quinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.